molecular formula C12H17N5O3 B15094519 3'-Deoxy-N6,N6-dimethyladenosine

3'-Deoxy-N6,N6-dimethyladenosine

Cat. No.: B15094519
M. Wt: 279.30 g/mol
InChI Key: VDYVUSHAIIBDOB-UHFFFAOYSA-N
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Description

3’-Deoxy-N6,N6-dimethyladenosine is a purine nucleoside analog known for its broad antitumor activity. This compound targets indolent lymphoid malignancies and exhibits anticancer mechanisms by inhibiting DNA synthesis and inducing apoptosis .

Preparation Methods

The synthesis of 3’-Deoxy-N6,N6-dimethyladenosine involves several steps, typically starting with the modification of adenosine. The reaction conditions often include the use of specific reagents and catalysts to achieve the desired chemical structure. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

3’-Deoxy-N6,N6-dimethyladenosine undergoes various chemical reactions, including:

Scientific Research Applications

3’-Deoxy-N6,N6-dimethyladenosine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3’-Deoxy-N6,N6-dimethyladenosine involves the inhibition of DNA synthesis and the induction of apoptosis. This compound targets specific molecular pathways, leading to the disruption of cellular processes essential for cancer cell survival. The primary molecular targets include enzymes involved in DNA replication and repair .

Biological Activity

3'-Deoxy-N6,N6-dimethyladenosine (3'-dM6A) is a purine nucleoside analog that has garnered attention for its broad antitumor activity and potential therapeutic applications. This compound is particularly noted for its efficacy against indolent lymphoid malignancies, where it exhibits mechanisms that include inhibition of DNA synthesis and induction of apoptosis in cancer cells.

The biological activity of 3'-dM6A primarily involves its interaction with cellular mechanisms essential for DNA replication and cell survival. The compound acts by:

  • Inhibiting DNA Synthesis : 3'-dM6A interferes with the enzymes responsible for DNA replication, thereby halting the proliferation of cancer cells.
  • Inducing Apoptosis : The compound triggers programmed cell death pathways, which are critical in eliminating malignant cells.

Antitumor Properties

Research indicates that 3'-dM6A is effective against various cancer cell lines, particularly those associated with lymphoid malignancies. The compound's antitumor effects can be summarized as follows:

Property Description
Targeted Malignancies Indolent lymphoid malignancies
Mechanism Inhibition of DNA synthesis and apoptosis induction
Cytotoxicity Minimal cytotoxicity observed at therapeutic concentrations

Case Studies and Research Findings

Several studies have investigated the efficacy and mechanisms of 3'-dM6A:

  • Study on Anticancer Activity : A study demonstrated that 3'-dM6A effectively inhibited the growth of specific lymphoid cancer cell lines. The compound showed a significant reduction in cell viability at concentrations above 10 μM, indicating its potential as a therapeutic agent in oncology .
  • In Vivo Studies : In animal models, 3'-dM6A exhibited promising results in reducing tumor size and improving survival rates when administered in conjunction with other chemotherapeutic agents .
  • Mechanistic Insights : Research into the molecular pathways affected by 3'-dM6A revealed that it targets key enzymes involved in DNA repair and replication, further substantiating its role as an effective anticancer agent .

Comparative Analysis with Other Nucleoside Analogs

To provide a broader context of its biological activity, a comparison with similar compounds is useful:

Compound Antitumor Activity Mechanism of Action
This compoundBroad spectrum against lymphoid malignanciesInhibition of DNA synthesis, apoptosis induction
3'-Deoxy-3'-fluoroadenosineAntiviral and anticancerInhibition of viral replication, cytostatic effect
N6-methyladenosineRegulatory role in RNA metabolismModulates gene expression through methylation

Properties

Molecular Formula

C12H17N5O3

Molecular Weight

279.30 g/mol

IUPAC Name

2-[6-(dimethylamino)purin-9-yl]-5-(hydroxymethyl)oxolan-3-ol

InChI

InChI=1S/C12H17N5O3/c1-16(2)10-9-11(14-5-13-10)17(6-15-9)12-8(19)3-7(4-18)20-12/h5-8,12,18-19H,3-4H2,1-2H3

InChI Key

VDYVUSHAIIBDOB-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=NC=NC2=C1N=CN2C3C(CC(O3)CO)O

Origin of Product

United States

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